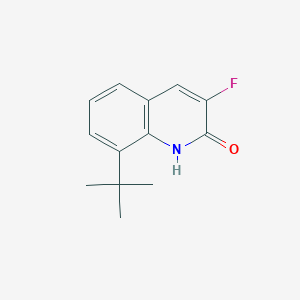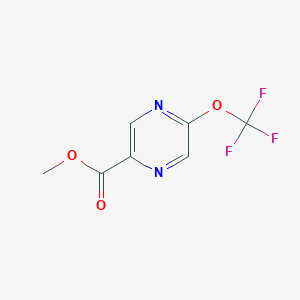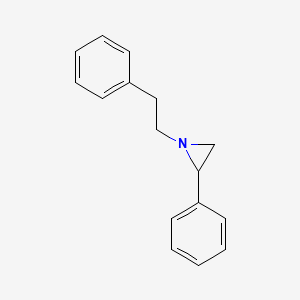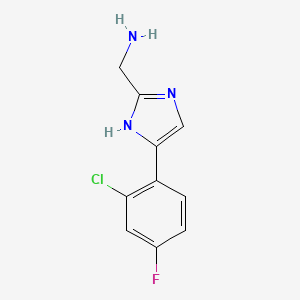
4-Acetyl-6-oxatricyclo(6.2.1.0(2,7))undec-9-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-acetyl-4a,5,8,8a-tetrahydro-2H-5,8-methanochromene-2,4(3H)-dione” is a complex organic compound that belongs to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-acetyl-4a,5,8,8a-tetrahydro-2H-5,8-methanochromene-2,4(3H)-dione” typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in the treatment of diseases where chromene derivatives have shown efficacy.
Industry
Industrially, this compound might be used in the synthesis of dyes, pigments, or other materials where chromene structures are beneficial.
Mechanism of Action
The mechanism of action for “3-acetyl-4a,5,8,8a-tetrahydro-2H-5,8-methanochromene-2,4(3H)-dione” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4H-chromene-4-one
- 2H-chromene-2,4(3H)-dione
- 5,8-dihydro-2H-chromene-2,4(3H)-dione
Uniqueness
“3-acetyl-4a,5,8,8a-tetrahydro-2H-5,8-methanochromene-2,4(3H)-dione” is unique due to its specific acetyl and methanochromene structure, which may confer distinct chemical and biological properties compared to other chromene derivatives.
Properties
CAS No. |
6283-52-9 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-acetyl-3-oxatricyclo[6.2.1.02,7]undec-9-ene-4,6-dione |
InChI |
InChI=1S/C12H12O4/c1-5(13)8-10(14)9-6-2-3-7(4-6)11(9)16-12(8)15/h2-3,6-9,11H,4H2,1H3 |
InChI Key |
DUAALEOQNKETTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)C2C3CC(C2OC1=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)
![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)







![2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11882742.png)
![8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine](/img/structure/B11882746.png)
